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Compound of Interest

Compound Name: Tris[2-(dimethylamino)ethyl]lamine

Cat. No.: B034753

Tris[2-(dimethylamino)ethyl]Jamine, commonly known as Me6TREN, is a tripodal,
tetradentate polyamine ligand. Structurally, it is the hexamethylated derivative of tris(2-
aminoethyl)amine (TREN).[1] The ligand features a central tertiary bridgehead nitrogen atom
connected to three ethyl arms, each terminating in a dimethylamino group. This unique C3-
symmetric, branched architecture makes Me6TREN an exceptionally potent and versatile
chelating agent for a wide array of metal ions.[2][3]

Its primary role in coordination chemistry stems from its strong electron-donating capacity and
the constrained, well-defined geometry it imposes upon complexation.[2] The four nitrogen
atoms—one apical (Napical) and three peripheral (Nperipheral)—act as Lewis bases, forming
stable complexes with transition metals, alkali metals, and f-block elements.[2][4] This ability to
stabilize various metal oxidation states in both aqueous and organic solvents has positioned
Me6TREN as a cornerstone ligand in catalysis and a valuable scaffold in the development of
bioinorganic mimics and functional materials.[2] This guide provides a comprehensive overview
of its synthesis, coordination chemistry, and key applications, with a focus on its roles in
catalysis and as a modulator of biological pathways relevant to drug discovery.

Synthesis and Spectroscopic Characterization

Me6TREN is typically synthesized from its parent amine, TREN, via the Eschweiler-Clarke
reaction. This method involves methylation using formic acid and formaldehyde, which serves
as both the methyl source and the reducing agent.
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Spectroscopic Data

The structure of Me6TREN is readily confirmed using Nuclear Magnetic Resonance (NMR)
spectroscopy. The high symmetry of the molecule results in a simple and distinct spectral
pattern.

Table 1. Spectroscopic Characterization of
Me6TREN

Technique Reported Chemical Shifts (in CDCIs)

2.14-2.20 ppm (singlet, 18H, -N(CHs)2) 2.30-
1H NMR 2.37 ppm (triplet, 6H, -N(CH2)CH2N-) 2.52-2.60
ppm (triplet, 6H, -NCH2CH2N-)[2][5]

~45.9 ppm (-N(CHs)2) ~53.0 ppm (-N(CHz)
CH2N-) ~57.5 ppm (-NCH2CH:zN-)[2][5]

13C NMR

Coordination Chemistry

Me6TREN is a tetradentate (4N) ligand, meaning it can form four coordinate bonds to a single
metal center. Its tripodal nature forces a specific coordination geometry, most commonly a
distorted trigonal bipyramid (TBP) for five-coordinate complexes.[2][4] In this arrangement, the
three peripheral dimethylamino groups typically occupy the equatorial positions, while the
apical bridgehead nitrogen and another ligand (e.g., a halide or solvent molecule) occupy the
axial positions.
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Typical Trigonal Bipyramidal (TBP) Geometry

Click to download full resolution via product page
Figure 1: Coordination of Me6TREN with a metal (M) and a fifth ligand (X).

Structural Parameters of Metal Complexes

X-ray crystallography has provided precise structural data for various Me6TREN complexes.
The bond lengths and angles are critical for understanding the stability and reactivity of these

compounds.[4]
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Table 2:
Selected
Structural Data
for
[M(Me6TREN)L
]»* Complexes

M-Nperipheral

Complex Geometry M-Napical (A) M-L (A)
(R) (avg.)

[Co(Me6TREN) Trigonal

_ _ 2.211 2.140 1.969 (M-O)[4]
(CHsCOO)]* Bipyramidal
[Ni(Me6TREN) Trigonal

_ _ 2.099 2.120 1.975 (M-O)[4]
(CH3COO)]* Bipyramidal
[Cu(Me6TREN) Trigonal

) ] 2.030 2.149 1.906 (M-O)[4]
(CHsCOO)J* Bipyramidal
[Cu(Me6TREN)C  Trigonal

_ _ 2.200 2.122 2.355 (M-CI)
]+ Bipyramidal

Stability of Complexes

While a comprehensive database of stability constants for Me6TREN complexes is not readily
available in the literature, its strong chelate effect and the presence of four donor nitrogen
atoms lead to the formation of highly stable complexes with most transition metals. The stability
generally follows the Irving-Williams series (Mn2+ < Fe2* < Co2* < Ni2+* < Cu2* > Zn?*).[6] The
ligand is particularly effective at stabilizing Cu(l), a property that is central to its role in Atom
Transfer Radical Polymerization (ATRP).[2]

Applications

The unique properties of Me6TREN have led to its use in several key areas of chemical
research and development.

Catalysis: Atom Transfer Radical Polymerization (ATRP)
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Me6TREN is one of the most active and widely used ligands for copper-mediated ATRP.[7] In
this process, the Cu(l)/Me6TREN complex acts as the activator, reversibly abstracting a
halogen atom from a dormant polymer chain (P-X) to generate a propagating radical (P¢) and
the deactivator species, Cu(I)X/Me6TREN. The high activity of the Me6TREN-based catalyst
allows for polymerizations to be conducted at ambient temperatures with very low catalyst
concentrations (ppm levels), providing excellent control over polymer molecular weight,
architecture, and low polydispersity.[7][8][9]

1. Prepare Stock Solutions

- Monomer 2. Prepare Catalyst Complex

. : - Add Cu(l)Br and Me6TREN
- Initiator (e.g., EBIB) - z(al)SchIenk flask
- Solvent (e.g., DMSO)

N/

3. Degas the System
- Add solvent, monomer, and initiator
- Perform freeze-pump-thaw cycles
to remove oxygen

!

4. Initiate Polymerization
- Place flask in thermostatted bath
- Start stirring

\ 4

5. Monitor Reaction
- Take aliquots at timed intervals
- Analyze by NMR (conversion)
and GPC (Mn, b)

Y
6. Terminate and Purify
- Expose to air to oxidize Cu(l)
- Pass through alumina column
- Precipitate polymer

General Workflow for ATRP using Cu(l)/Me6TREN
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Figure 2: A typical experimental workflow for ATRP.

Table 3:
Representati
ve Data for
ATRP of
Acrylates
using
Cu/Me6TRE
N

Catalyst [M]o:[1o:[Cul]o: ] Conversion
Monomer Temp (°C) Time (h)

System [L]o (%)
n-Butyl CuBr/Me6TR 100:1:0.01:0.

25 1 ~95
Acrylate EN 01
Methyl CuBr/Me6TR
222:1:.0.1:0.1 25 1 41

Acrylate EN

CuBr2/Me6T
Methyl

REN 100:1:0.02:1 23 24 92
Acrylate

(ARGET)

Catalysis: Oxidation Reactions

Complexes of Me6TREN with earth-abundant metals like cobalt, nickel, and copper have been
investigated as catalysts for the partial oxidation of alkanes.[4] For instance, [Co(Me6TREN)
(CHsCOO)]* has demonstrated good turnover numbers (TONs) and selectivity for the oxidation
of cyclohexane to cyclohexanol and cyclohexanone using m-chloroperbenzoic acid (m-CPBA)
as the oxidant. The ligand stabilizes the metal center, facilitating the catalytic cycle without
significant degradation.[4]

Role in Drug Development: CXCR4 Antagonism

Beyond catalysis, Me6TREN has emerged as a small molecule antagonist of the CXC
chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12 (also known
as SDF-1), form a critical signaling axis involved in cell trafficking, immune response, and
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hematopoietic stem cell homing.[2][5][10] This pathway is often hijacked in disease; its over-
activation is implicated in cancer metastasis, HIV entry into T-cells, and inflammatory disorders.
[11][12][13]

An antagonist like Me6TREN functions by blocking the binding of CXCL12 to the CXCR4
receptor.[12] This disruption inhibits the downstream signaling cascade, which includes
pathways like PISK/AKT and MAPK/ERK that promote cell proliferation, survival, and migration.
[11][14] Furthermore, blocking the CXCL12/CXCR4 axis has been shown to activate matrix
metalloproteinase-9 (MMP-9), which can lead to the mobilization of hematopoietic
stem/progenitor cells from the bone marrow into the bloodstream. This makes CXCR4
antagonists, including Me6 TREN, promising candidates for applications in stem cell
transplantation and oncology.
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Figure 3: Me6TREN acts as an antagonist, blocking CXCL12 binding to CXCRA4.

Detailed Experimental Protocols
Protocol 1: Synthesis of Me6TREN

This protocol is adapted from the literature and utilizes the Eschweiler-Clarke reaction.[5]
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e Preparation: In a round-bottom flask, dissolve Tris(2-aminoethyl)amine (TREN) (1.0 eq, e.g.,
80 mmol) in methanol containing HCI (e.g., 100 mL, 3 M). Stir at room temperature for 1
hour.

« |solation of Salt: Collect the resulting solid TREN-3HCI salt by filtration, wash with cold
methanol, and dry in vacuo.

o Methylation: Dissolve the TREN-3HCI salt (e.g., 18 g) in a mixture of water, formic acid, and
formaldehyde (37% ag.) in a 1:6:6 volume ratio.

o Reaction: Heat the mixture with stirring in an oil bath at 120 °C. The reaction is complete
when COz evolution ceases.

o Workup: Cool the reaction mixture and make it strongly alkaline by adding 10% NaOH
solution (e.g., 200 mL).

o Extraction: Extract the oily layer with diethyl ether. Combine the organic layers and
evaporate the solvent.

« Purification: Purify the crude product by vacuum distillation (e.g., at 70 °C) to yield Me6TREN
as a colorless oil.

Protocol 2: Synthesis of [Co(Me6TREN)(CHsCOO)][PFs]

This protocol outlines the synthesis of a representative Me6TREN metal complex.[4]

e Complex Formation: In a small vial, mix Co(CH3zCOO)2:4H20 (1.0 eq, e.g., 0.23 mmol) with
an excess of Me6TREN (e.g., 1.5 eq).

o Reaction: Sonicate the mixture until the pink cobalt salt is completely transformed into a
bright green oil.

e Washing: Wash the green oil with diethyl ether to remove the excess Me6TREN ligand.

e Anion Exchange: Dissolve the resulting bis-acetate complex in a minimal amount of acetone.
In a separate flask, dissolve an excess of KPFe in acetone.
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e Precipitation: Add the KPFe solution to the complex solution. The white by-product,
CHsCOOK, will precipitate.

« |solation: Filter off the CH3COOK precipitate. Collect the filtrate and reduce the volume under
vacuum.

« Purification: Dissolve the solid residue in methanol and precipitate the pure complex by the
slow addition of diethyl ether. Filter the solid, wash with diethyl ether, and dry in vacuo.

Protocol 3: General Procedure for ATRP of Methyl
Acrylate (MA)

This is a representative protocol for a controlled radical polymerization.[1]

e Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add CuBr2z (0.02 eq),
Me6TREN (as both ligand and reducing agent, e.g., 1.0 eq), and the solvent (e.g., DMSO).

» Reactant Addition: Add the monomer, methyl acrylate (MA) (100 eq), and the initiator, ethyl
o-bromoisobutyrate (EBiB) (1.0 eq). The typical molar ratio is [MA]o:[EBiB]o:[CuBr2]o:
[Me6TREN]o = 100:1:0.02:1.

e Degassing: Seal the Schlenk tube with a rubber septum and degas the mixture by subjecting
it to three freeze-pump-thaw cycles. Backfill the tube with argon.

o Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature
(e.g., 25 °C) and begin stirring.

o Sampling: At timed intervals, withdraw samples using a nitrogen-purged syringe and
immediately dilute with deuterated chloroform (CDCls) for *H NMR analysis (to determine
monomer conversion) and THF for Gel Permeation Chromatography (GPC) analysis (to
determine molecular weight and polydispersity).

o Termination: To terminate the polymerization, open the flask to air and dilute the mixture with
THF. Purify the polymer by passing the solution through a short column of neutral alumina to
remove the copper catalyst, followed by precipitation into a non-solvent like cold methanol or
hexane.
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Conclusion and Future Outlook

Me6TREN is a powerful and versatile tripodal ligand whose impact spans from fundamental
coordination chemistry to applied materials science and drug discovery. Its ability to form
stable, well-defined complexes, particularly with copper, has made it an indispensable tool for
synthesizing advanced polymers with precise control via ATRP. The catalytic activity of its
complexes with earth-abundant metals also presents opportunities for developing sustainable
chemical transformations.

Perhaps most exciting for the future is its role as a modulator of the CXCR4 signaling pathway.
As a small molecule antagonist, Me6TREN represents a class of compounds with significant
therapeutic potential in oncology, immunology, and regenerative medicine. Future research will
likely focus on refining its structure to improve potency and selectivity, developing new metal
complexes with novel catalytic activities, and further exploring its applications in bio-inspired
systems and advanced materials. The foundational chemistry of Me6TREN continues to enable
innovation across diverse scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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